molecular formula C15H16O2S B12480163 1,4-Dimethyl-2-[(3-methylphenyl)sulfonyl]benzene

1,4-Dimethyl-2-[(3-methylphenyl)sulfonyl]benzene

Cat. No.: B12480163
M. Wt: 260.4 g/mol
InChI Key: MRKMTHAZFYYVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-2-(3-methylbenzenesulfonyl)benzene is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by the presence of two methyl groups and a methylbenzenesulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-2-(3-methylbenzenesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1,4-dimethylbenzene (p-xylene) with 3-methylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-(3-methylbenzenesulfonyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions due to the presence of the electron-donating methyl groups.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Sulfides.

Scientific Research Applications

1,4-Dimethyl-2-(3-methylbenzenesulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2-(3-methylbenzenesulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methyl groups can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-2-(3-methylbenzenesulfonyl)benzene is unique due to the specific positioning of the methyl and sulfonyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

1,4-dimethyl-2-(3-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C15H16O2S/c1-11-5-4-6-14(9-11)18(16,17)15-10-12(2)7-8-13(15)3/h4-10H,1-3H3

InChI Key

MRKMTHAZFYYVGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.